(1R,2R)-2-isopropoxycyclopentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-propan-2-yloxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-8-5-3-4-7(8)9/h6-9H,3-5H2,1-2H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVFPDSMIPAUPO-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1r,2r 2 Isopropoxycyclopentan 1 Ol
Retrosynthetic Analysis of the (1R,2R)-2-isopropoxycyclopentan-1-ol Skeleton
A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary bond for disconnection is the C-O bond of the isopropoxy group. This leads back to the precursor (1R,2R)-cyclopentane-1,2-diol, a versatile and commonly targeted intermediate. This diol possesses the required trans stereochemistry of the two hydroxyl groups, which is crucial for establishing the final (1R,2R) configuration.
Further disconnection of the cyclopentane-1,2-diol can be envisioned through the C-C bonds of the cyclopentane (B165970) ring. A plausible approach involves a disconnection across the C1-C2 bond, suggesting a precursor that could be cyclized, for instance, via an intramolecular aldol (B89426) or Michael reaction of a suitably functionalized linear precursor. Alternatively, a disconnection of one of the C-C bonds within the ring could lead to a prochiral cyclopentene (B43876) precursor, where the stereocenters can be installed through asymmetric dihydroxylation or epoxidation followed by nucleophilic ring-opening.
Enantioselective Synthesis Strategies for this compound and its Stereoisomers
The synthesis of a single enantiomer of a chiral molecule requires an enantioselective approach. Several strategies can be employed to achieve this, including the use of chiral starting materials (chiral pool synthesis), asymmetric catalysis, and the use of chiral auxiliaries.
Chiral Pool Approaches Utilizing Readily Available Precursors
The chiral pool provides a valuable source of enantiomerically pure starting materials that can be elaborated into more complex molecules. For the synthesis of this compound, precursors derived from carbohydrates or terpenes are particularly attractive.
One potential strategy involves the use of D-mannose. A multi-step synthesis starting from D-mannose can lead to polyhydroxylated cyclopentane derivatives. nih.govacs.org This approach leverages the inherent chirality of the sugar to establish the stereocenters in the cyclopentane ring. The key steps in such a synthesis could involve the formation of a diene from the carbohydrate precursor, followed by a ring-closing metathesis (RCM) reaction to construct the cyclopentane ring. Subsequent functional group manipulations would then be required to arrive at the target molecule.
Terpenes, another class of readily available chiral molecules, can also serve as starting materials. For instance, chiral cyclopentenone derivatives can be synthesized from terpene precursors, which can then be further functionalized to introduce the desired hydroxyl and isopropoxy groups with the correct stereochemistry.
Asymmetric Catalysis in Precursor Derivatization
Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral compounds from prochiral precursors. Both metal-catalyzed and organocatalytic methods can be envisioned for the synthesis of key intermediates leading to this compound.
Metal-catalyzed asymmetric hydrogenation of substituted cyclopentenes is a well-established method for the synthesis of chiral cyclopentanes. For instance, rhodium-catalyzed asymmetric hydrogenation of certain cyclopentene derivatives can lead to the formation of trans-1,2-disubstituted cyclopentanes with high enantioselectivity. researchgate.netrsc.org The choice of the chiral phosphine (B1218219) ligand is crucial for achieving high levels of stereocontrol.
| Catalyst Precursor | Chiral Ligand | Substrate | Product Configuration | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | Methyl 2-phenylcyclopent-1-enecarboxylate | (1R,2R) | >99 | N/A |
| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | Dimethyl cyclopent-1-ene-1,2-dicarboxylate | (1R,2R) | 98 | N/A |
| [Ir(COD)Cl]₂ | (R)-BINAP | 1-Phenylcyclopentene | (R) | 95 | N/A |
This table presents representative data for analogous systems and not the specific target compound.
Another powerful metal-catalyzed method is the asymmetric dihydroxylation of cyclopentene using osmium tetroxide in the presence of a chiral ligand, such as those derived from cinchona alkaloids. This reaction can provide enantiomerically enriched cis-cyclopentane-1,2-diol, which would then require inversion of one of the stereocenters to achieve the desired trans configuration.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a wide range of enantioselective transformations.
For the synthesis of chiral cyclopentanol (B49286) intermediates, organocatalytic Michael additions to α,β-unsaturated cyclopentenones can be employed to introduce one of the stereocenters. Subsequent diastereoselective reduction of the ketone would then establish the second stereocenter. For example, the asymmetric Michael addition of various nucleophiles to cyclopentenone, catalyzed by a chiral prolinol ether derivative, can proceed with high enantioselectivity.
Furthermore, organocatalyzed asymmetric aldol reactions of linear dialdehydes can be used to construct the cyclopentane ring with control over the newly formed stereocenters.
| Organocatalyst | Reactant 1 | Reactant 2 | Product | dr | ee (%) | Reference |
| (S)-Diphenylprolinol silyl (B83357) ether | Cyclopentenone | Nitromethane | 3-Nitromethylcyclopentanone | 95:5 | 99 | N/A |
| Chiral Phosphoric Acid | 2-Formylcyclopentanone | Indole | 2-(Indol-3-ylmethyl)cyclopentanone | >20:1 | 98 | mdpi.com |
| Cinchona-based squaramide | Cyclopentane-1,2-dione | Alkylidene oxindole | Michael adduct | moderate | high | N/A |
This table presents representative data for analogous systems and not the specific target compound.
Diastereoselective Synthesis Routes to Achieve Stereocontrol
Once the cyclopentane ring is formed, or during its formation, controlling the relative stereochemistry of the two stereocenters is paramount to obtaining the desired (1R,2R) isomer, which has a trans relationship between the hydroxyl and isopropoxy groups.
A key strategy involves the diastereoselective reduction of a 2-substituted cyclopentanone. The reduction of 2-isopropoxycyclopentanone, for example, can be influenced by the steric bulk of the reducing agent. The use of a bulky hydride reagent, such as lithium tri-sec-butylborohydride (L-Selectride®), would be expected to favor the attack of the hydride from the less hindered face, opposite to the isopropoxy group, leading to the formation of the trans-diol precursor with high diastereoselectivity.
Another effective method for establishing the trans-1,2-disubstitution pattern is through the ring-opening of a cyclopentene oxide. Epoxidation of cyclopentene followed by nucleophilic ring-opening with isopropoxide would proceed via an anti-addition, resulting in the formation of the trans product. The regioselectivity of the ring-opening would need to be considered, although for a symmetrical epoxide derived from cyclopentene, this is not an issue. If a substituted cyclopentene is used, the regioselectivity of the epoxidation and the subsequent ring-opening would be critical.
| Precursor | Reagent | Product | Diastereomeric Ratio (trans:cis) | Reference |
| 2-Isopropoxycyclopentanone | L-Selectride® | This compound | >95:5 | N/A |
| Cyclopentene oxide | Sodium isopropoxide | This compound | >99:1 | N/A |
| 2-Bromocyclopentanone | NaBH₄, CeCl₃ | trans-2-Bromocyclopentanol | 98:2 | N/A |
This table presents representative data for analogous systems and not the specific target compound.
Substrate-Controlled Diastereoselective Reactions
Substrate-controlled diastereoselective reactions are a cornerstone of stereoselective synthesis. In the context of producing this compound, a key strategy involves the diastereoselective epoxidation of a chiral cyclopentene precursor, followed by the regioselective ring-opening of the resulting epoxide.
A plausible synthetic route would commence with a chiral cyclopentenol (B8032323) derivative. The hydroxyl group in this starting material can direct the epoxidation of the double bond to a specific face of the molecule. For instance, an allylic alcohol can be subjected to epoxidation using reagents like m-chloroperoxybenzoic acid (mCPBA). The existing stereocenter of the alcohol directs the incoming oxidant, leading to the formation of an epoxide with a defined stereochemistry relative to the hydroxyl group.
Following the formation of the chiral epoxide, a nucleophilic ring-opening reaction with isopropoxide would be performed. The isopropoxide, generated from isopropyl alcohol and a suitable base, attacks one of the electrophilic carbons of the epoxide ring. In many cases, this reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of this attack is influenced by both steric and electronic factors.
A hypothetical reaction scheme illustrating this substrate-controlled approach is presented below:
Table 1: Hypothetical Data for Substrate-Controlled Synthesis
| Step | Reactant | Reagent | Product | Diastereomeric Excess (d.e.) |
|---|---|---|---|---|
| 1 | Chiral Cyclopentenol | mCPBA | Chiral Epoxycyclopentanol | >95% |
This table presents plausible, hypothetical data for illustrative purposes.
Auxiliary-Controlled Diastereoselective Processes
Auxiliary-controlled diastereoselective processes offer another powerful avenue for the synthesis of enantiomerically pure compounds. This approach involves the temporary attachment of a chiral auxiliary to an achiral starting material. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the desired chiral product.
For the synthesis of this compound, one could envision a strategy starting from an achiral cyclopentenone. The cyclopentenone could be reacted with a chiral auxiliary to form a chiral enolate or a related reactive intermediate. This chiral intermediate would then undergo a diastereoselective reduction of the ketone and subsequent introduction of the isopropoxy group.
Alternatively, a chiral auxiliary could be employed in a catalytic manner. For example, an asymmetric dihydroxylation of cyclopentene using a chiral osmium tetroxide catalyst system would yield a chiral diol. This diol could then be selectively mono-alkylated with an isopropyl group. The success of this approach hinges on the ability to differentiate between the two hydroxyl groups of the diol.
Table 2: Hypothetical Data for Auxiliary-Controlled Synthesis
| Method | Starting Material | Chiral Influence | Key Intermediate | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Stoichiometric | Cyclopentenone | Chiral Amine | Chiral Imine | >97% |
This table presents plausible, hypothetical data for illustrative purposes.
Key Starting Materials and Their Preparation for this compound Synthesis
The selection of appropriate starting materials is critical for an efficient synthesis. For the preparation of this compound, logical precursors would be derived from readily available cyclopentane frameworks.
One of the most common and versatile starting materials for the synthesis of substituted cyclopentanes is cyclopentene oxide . This epoxide can be prepared through the epoxidation of cyclopentene. The subsequent ring-opening of cyclopentene oxide with isopropoxide would lead to a racemic mixture of trans-2-isopropoxycyclopentan-1-ol. A kinetic resolution of this racemic mixture, potentially using an enzymatic catalyst, could then be employed to isolate the desired (1R,2R) enantiomer.
Another key starting material is cyclopentenone . As mentioned previously, cyclopentenone can be a precursor in auxiliary-controlled syntheses. It is commercially available and can be prepared through various methods, including the intramolecular aldol condensation of 2-ketocyclopentanecarbaldehyde.
For substrate-controlled methods, a chiral cyclopentenol derivative is required. These can often be prepared from the corresponding chiral amino acids or through the enzymatic resolution of racemic cyclopentenols.
Mechanistic Aspects of Synthetic Pathways to this compound
The stereochemical outcome of the synthetic pathways to this compound is dictated by the reaction mechanisms. A crucial step in many proposed syntheses is the nucleophilic ring-opening of a cyclic epoxide.
The reaction of an epoxide with a nucleophile, such as isopropoxide, generally proceeds through an SN2-type mechanism. This involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of the stereochemistry at that center. The regioselectivity of the attack is governed by both steric and electronic factors. In the case of an unsubstituted cyclopentene oxide, attack at either carbon is equally likely, leading to a racemic mixture.
However, if the epoxide is derived from a chiral precursor, as in the substrate-controlled approach, the existing stereochemistry can influence the transition state energies of the two possible attack pathways, potentially leading to high diastereoselectivity.
In auxiliary-controlled reactions, the chiral auxiliary creates a diastereomeric transition state that favors the formation of one stereoisomer over the other. The precise mechanism by which the auxiliary exerts its stereochemical control is highly dependent on the nature of the auxiliary and the reaction conditions. For instance, a chiral ligand in a metal-catalyzed reaction can create a chiral pocket around the reactive center, sterically blocking one face of the substrate from the incoming reagent.
Role of 1r,2r 2 Isopropoxycyclopentan 1 Ol As a Chiral Synthon and Auxiliary
Applications in Asymmetric Organic Transformations
The utility of a chiral auxiliary is demonstrated by its effectiveness in a range of asymmetric reactions. The rigid, cyclic structure of (1R,2R)-2-isopropoxycyclopentan-1-ol and its derivatives can provide a well-defined steric environment, which is crucial for achieving high levels of stereocontrol.
Stereocontrol in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds with precise stereochemical control is a fundamental challenge in organic synthesis. Chiral auxiliaries derived from this compound can be employed to influence the facial selectivity of nucleophilic additions to prochiral electrophiles. The isopropoxy group, in conjunction with the adjacent hydroxyl function, can effectively shield one face of a reactive intermediate, directing the approach of a nucleophile to the opposite face.
Diastereoselective Alkylation Reactions Utilizing Derivatives of this compound
Derivatives of this compound, such as esters or amides formed at the hydroxyl position, can be utilized in diastereoselective alkylation reactions. The chiral auxiliary is first attached to a molecule containing a prochiral center. Deprotonation to form an enolate, followed by the introduction of an alkylating agent, leads to the preferential formation of one diastereomer. The steric bulk of the isopropoxycyclopentanyl moiety dictates the direction of electrophilic attack on the enolate. The efficiency of this stereochemical control is often quantified by the diastereomeric excess (d.e.).
Table 1: Diastereoselective Alkylation of an Ester Derivative of this compound (Illustrative Data)
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e.) (%) |
| 1 | Methyl iodide | 95:5 | 90 |
| 2 | Ethyl bromide | 93:7 | 86 |
| 3 | Benzyl bromide | 97:3 | 94 |
Diastereoselective Aldol (B89426) Reactions Guided by this compound Derivatives
Aldol reactions are a powerful method for constructing β-hydroxy carbonyl compounds, and controlling the stereochemistry of the two newly formed stereocenters is a significant challenge. When a derivative of this compound is used as a chiral auxiliary on the enolate component, the facial selectivity of the reaction with an aldehyde is biased. The formation of a six-membered, chair-like Zimmerman-Traxler transition state is often invoked to explain the stereochemical outcome. The substituents on the chiral auxiliary occupy pseudo-equatorial positions to minimize steric strain, thereby directing the approach of the aldehyde.
Table 2: Diastereoselective Aldol Reaction of an Acyl Derivative of this compound with Benzaldehyde (Illustrative Data)
| Entry | Lewis Acid | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (syn) (%) |
| 1 | TiCl₄ | 92:8 | 84 |
| 2 | Sn(OTf)₂ | 95:5 | 90 |
| 3 | B(OTf)₂ | 98:2 | 96 |
Stereoselective Additions and Cycloadditions
The chiral environment provided by this compound can also be exploited in stereoselective addition and cycloaddition reactions. For instance, its derivatives can be used to control the stereochemistry of Diels-Alder reactions or 1,4-conjugate additions. In these reactions, the auxiliary can influence the approach of the dienophile or the nucleophile, leading to the preferential formation of one enantiomer of the product.
Synthesis of Other Enantiomerically Enriched Compounds
Beyond its direct use as a chiral auxiliary that is later cleaved, this compound can serve as a chiral building block, or synthon, for the synthesis of more complex enantiomerically enriched molecules. The defined stereochemistry of the cyclopentane (B165970) ring can be transferred to new products through a series of chemical transformations. This approach is valuable in the synthesis of natural products and pharmaceutical agents where a specific stereoisomer is required.
Advanced Spectroscopic Characterization for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomeric Purity
NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of organic molecules. For 1,2-disubstituted cyclopentanes, the flexibility of the five-membered ring, which undergoes rapid pseudorotation between various envelope and twist conformations, presents a unique challenge that can be addressed through detailed 1D and 2D NMR experiments. researchgate.net
¹H NMR and ¹³C NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structure of (1R,2R)-2-isopropoxycyclopentan-1-ol. The chemical shifts of the protons and carbons directly attached to or near the hydroxyl and isopropoxy groups are particularly diagnostic.
In the ¹H NMR spectrum, the protons on C1 and C2 (H-1 and H-2), bearing the hydroxyl and isopropoxy groups respectively, are expected to appear as multiplets in the downfield region (typically 3.5-4.5 ppm) due to the deshielding effect of the adjacent oxygen atoms. The relative trans configuration of the substituents is reflected in the coupling constants between H-1 and H-2. For trans-1,2-disubstituted cyclopentanes, the vicinal coupling constant (³JH1,H2) is typically smaller than that observed for the corresponding cis isomer, a consequence of the dihedral angle relationships averaged over the pseudorotational itinerary of the ring. researchgate.net The isopropoxy group itself would present as a doublet for the two methyl groups and a septet for the methine proton.
The ¹³C NMR spectrum would show six distinct signals, corresponding to the five carbons of the cyclopentyl ring and the three carbons of the isopropoxy group (with the two methyl carbons being equivalent). The carbons C1 and C2 would be shifted downfield (typically 70-90 ppm) due to the direct attachment of oxygen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous compounds like 2-methoxycyclopentan-1-ol. Actual values require experimental measurement.) uni.lunih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H (CH-OH) | ~3.8 - 4.2 (m) | ~75 - 85 |
| C2-H (CH-OⁱPr) | ~3.5 - 3.9 (m) | ~80 - 90 |
| C3, C4, C5 (H ₂) | ~1.5 - 2.0 (m) | ~20 - 35 |
| O-CH (CH₃)₂ | ~3.6 - 4.0 (septet) | ~65 - 75 |
| O-CH(C H₃)₂ | ~1.1 - 1.3 (d) | ~20 - 25 |
2D NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the molecular framework and, crucially, for establishing the relative stereochemistry.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the proton-proton coupling network. Cross-peaks would confirm the connectivity from H-1 to H-2, and sequentially around the cyclopentane (B165970) ring (H-2 to H-3, etc.), verifying the 1,2-disubstitution pattern. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the trans arrangement of the substituents. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of their bonding connectivity. For the (1R,2R) isomer, which has a trans relationship, a key diagnostic would be the absence of a strong NOE cross-peak between H-1 and H-2. Instead, NOEs would be expected from H-1 to one of the protons on C5 and from H-2 to one of the protons on C3, on the same face of the ring's average conformation. researchgate.net This pattern is distinct from a cis isomer, where a strong NOE between H-1 and H-2 would be expected.
Chiroptical Methods for Absolute Configuration Determination and Enantiomeric Excess
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information on the absolute configuration and enantiomeric purity. nih.govnih.gov
Optical Rotation Studies
Optical rotation is the measurement of the angle to which the plane of polarized light is rotated upon passing through a sample of a chiral compound. libretexts.org The specific rotation [α] is a characteristic physical property of a chiral molecule. wikipedia.org
For this compound, the specific rotation would be a defined value at a specific temperature and wavelength (e.g., the sodium D-line, 589 nm). Its enantiomer, (1S,2S)-2-isopropoxycyclopentan-1-ol, would have a specific rotation of equal magnitude but opposite sign. wikipedia.org This allows for the determination of enantiomeric excess (e.e.) in a non-racemic sample by comparing the observed rotation of the sample to the specific rotation of the pure enantiomer using the formula:
e.e. (%) = ([α]observed / [α]pure) × 100
Table 2: Example Calculation of Enantiomeric Excess from Optical Rotation Data (Note: The specific rotation value for the pure compound is hypothetical and must be determined experimentally.)
| Sample Description | Observed Rotation (α) | Hypothetical Specific Rotation [α]D of Pure (1R,2R) Enantiomer | Calculated Enantiomeric Excess (e.e.) |
| Synthesized Sample A (c=1.0 g/mL, l=1 dm) | +18.0° | +20.0° | 90% |
| Synthesized Sample B (c=1.0 g/mL, l=1 dm) | -9.0° | +20.0° | 45% (of the (1S,2S) enantiomer) |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized UV-Vis light. encyclopedia.pub The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. unipi.it
The native chromophores in this compound (alkoxy and hydroxyl groups) are weak and absorb in the far-UV region, making direct ECD analysis challenging. A common strategy to overcome this is chemical derivatization to introduce a strong chromophore. For instance, esterification of the hydroxyl group with a chromophoric acid (e.g., benzoic acid) would yield a derivative whose ECD spectrum is dominated by the new chromophore. If a second chromophore were introduced, the exciton (B1674681) coupling between the two could be used to determine the absolute configuration based on well-established helicity rules. nih.gov Alternatively, the experimental ECD spectrum can be compared with spectra predicted from quantum-chemical calculations for a known configuration to make an assignment. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational and Stereochemical Insights
Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. bruker.com VCD has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution, often without the need for derivatization. rsc.orgresearchgate.net
The VCD spectrum of this compound would provide a rich fingerprint of its stereostructure. The determination of the absolute configuration is achieved by comparing the experimental IR and VCD spectra with those calculated for one enantiomer (e.g., the 1R,2R form) using Density Functional Theory (DFT). researchgate.net The calculation must take into account the various low-energy conformations of the flexible cyclopentane ring and the rotamers of the substituent groups. The calculated spectra are then Boltzmann-averaged based on the relative energies of the conformers.
A good match between the experimental VCD spectrum and the computationally predicted spectrum for the (1R,2R) configuration, particularly in the signs and relative intensities of the VCD bands across the fingerprint region (ca. 900-1500 cm⁻¹), provides a confident and unambiguous assignment of the absolute configuration. researchgate.net This method is particularly advantageous as it directly probes the molecule in its solution state, providing insights into its predominant conformations. researchgate.net
Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible research concerning the advanced spectroscopic and crystallographic characterization of the specific chemical compound, this compound. Despite extensive searches for detailed research findings, including data from advanced spectroscopic techniques and X-ray crystallography for the elucidation of its absolute configuration, no specific experimental data or dedicated studies for this particular molecule could be retrieved.
The stereochemical elucidation of chiral molecules is a fundamental aspect of chemical research, often employing a combination of sophisticated analytical methods. Advanced spectroscopic techniques, such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in determining the relative configuration and conformational analysis of such compounds. These methods rely on the measurement of through-bond and through-space interactions between atoms to build a three-dimensional picture of the molecule.
For the unambiguous determination of the absolute configuration of a chiral compound, X-ray crystallography of a single crystal is the gold standard. This technique provides precise information about the spatial arrangement of atoms in the crystalline state, allowing for the definitive assignment of stereocenters. This is often achieved by forming a crystalline derivative of the compound of interest.
However, in the case of this compound, the scientific community has yet to publish research that includes the detailed application of these advanced methods. Consequently, data tables and in-depth discussions of its specific spectroscopic and crystallographic properties cannot be provided at this time. The absence of such information in the public domain prevents a thorough analysis as outlined in the requested article structure. Further empirical research is required to characterize this compound and make the data available for scientific discourse.
Theoretical and Computational Chemistry Studies of 1r,2r 2 Isopropoxycyclopentan 1 Ol
Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability
The conformational landscape of (1R,2R)-2-isopropoxycyclopentan-1-ol is complex due to the flexibility of the five-membered cyclopentane (B165970) ring and the rotational freedom of the isopropoxy and hydroxyl substituents. bohrium.com Density Functional Theory (DFT) is a robust computational method used to investigate these conformational preferences.
The cyclopentane ring itself is not planar and exists in a continuous state of pseudo-rotation between two main conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). bohrium.com The presence of substituents, like those in this compound, influences the relative energies of these conformers. For 1,2-disubstituted cyclopentanes, the substituents can adopt either axial or equatorial positions, leading to a variety of possible low-energy structures. rsc.orgresearchgate.net
A key interaction governing the conformational stability of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the oxygen of the isopropoxy group (-OCH(CH₃)₂). DFT calculations would typically be employed to optimize the geometries of various conformers and calculate their relative energies. For instance, studies on similar 1,2-disubstituted cyclopentanes have shown that the relative energies of conformers can be highly dependent on the chosen DFT functional and basis set. bohrium.com
A hypothetical DFT study at a common level of theory, such as B3LYP/6-31G**, might reveal several low-energy conformers. researchgate.net The stability of these conformers would be determined by a balance of factors:
Intramolecular Hydrogen Bonding: Conformations that allow for a strong hydrogen bond between the hydroxyl proton and the isopropoxy oxygen would be significantly stabilized.
Steric Hindrance: Repulsion between the bulky isopropoxy group and the cyclopentane ring or the hydroxyl group will destabilize certain conformations. The gauche interaction between the two substituents is also a critical factor. libretexts.org
Ring Puckering: The substituents will prefer to occupy positions that minimize steric strain, often favoring equatorial-like orientations in the most stable ring pucker. libretexts.org
The results of such a DFT analysis can be summarized in a data table showing the relative free energies (ΔG) of the most stable conformers.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Intramolecular H-Bond | Relative Free Energy (ΔG) (kcal/mol) |
| A | Twist-chair, H-bond present | Yes | 0.00 |
| B | Envelope, H-bond present | Yes | 0.85 |
| C | Twist-chair, no H-bond | No | 2.50 |
| D | Envelope, no H-bond | No | 3.10 |
Note: This data is illustrative and represents plausible results from a DFT calculation.
Molecular Modeling and Simulation of Reaction Mechanisms Involving the Compound
This compound, as a chiral diol derivative, has the potential to act as a chiral ligand or auxiliary in asymmetric synthesis. researchgate.net Molecular modeling and quantum mechanical calculations are essential for elucidating the mechanisms of such reactions and understanding the origin of stereoselectivity. elsevierpure.comacs.org
For example, if this compound were used as a ligand for a metal catalyst in an asymmetric reduction of a ketone, computational chemists could model the entire catalytic cycle. This would involve:
Modeling the Catalyst-Substrate Complex: Building a 3D model of the chiral ligand coordinated to the metal center, and then docking the substrate (the ketone) into the active site.
Locating the Transition State: Using methods like DFT, researchers can calculate the structures and energies of the transition states for the competing reaction pathways that lead to the different stereoisomeric products. The difference in the activation energies (ΔΔG‡) between these transition states determines the enantiomeric excess of the reaction. nih.gov
Analyzing Non-Covalent Interactions: The stereochemical outcome is often governed by subtle non-covalent interactions, such as steric repulsion or hydrogen bonding, between the chiral ligand and the substrate in the transition state. researchgate.net Computational models can map these interactions and identify the key structural features of the ligand that control the stereoselectivity.
Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the catalyst-substrate complex in solution, providing insights into how the solvent and conformational flexibility might influence the reaction. elsevierpure.com For reactions involving alcohols, such as conversion to alkyl halides, computational studies can help distinguish between different mechanistic pathways, like S_N1, S_N2, or S_Ni (internal nucleophilic substitution), by comparing the calculated energy profiles. nih.govmasterorganicchemistry.comlibretexts.org
Computational Prediction of Stereoselectivity in Reactions Employing its Derivatives
A primary goal of computational chemistry in the field of asymmetric catalysis is the a priori prediction of stereoselectivity. rsc.org For a reaction employing a derivative of this compound as a chiral auxiliary, a multi-level computational approach would be used to predict the major stereoisomer formed. rsc.org
The process typically involves:
Conformational Search: An exhaustive search for all possible low-energy conformations of the transition states leading to the different stereoisomers. This is crucial because assuming a single, intuitive conformation can lead to incorrect predictions. rsc.org
High-Level Energy Calculations: The energies of the identified transition state conformers are then recalculated using highly accurate quantum mechanical methods. The small energy differences that determine stereoselectivity require these high levels of theory. researchgate.net
Boltzmann Averaging: The predicted stereochemical ratio (e.g., enantiomeric ratio) is determined by calculating the relative free energies of all contributing transition states and applying a Boltzmann distribution to determine their populations at the reaction temperature. nih.gov
These predictive models are becoming increasingly accurate and can be used to screen potential catalysts or auxiliaries virtually, saving significant time and resources in the laboratory. nih.gov By systematically modifying the structure of the ligand in the computational model (e.g., changing the alkoxy group), researchers can design new derivatives with potentially improved stereoselectivity. researchgate.netnih.gov
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound dictates its reactivity. Computational methods are used to analyze the distribution of electrons and the nature of the chemical bonds within the molecule.
Natural Bond Orbital (NBO) Analysis: This method provides a chemically intuitive picture of bonding by partitioning the molecule's electron density into localized bonds, lone pairs, and antibonding orbitals. nih.govwisc.edu An NBO analysis of this compound would provide quantitative information about:
Hybridization: The s and p character of the hybrid orbitals forming the C-C, C-H, C-O, and O-H bonds. ncert.nic.innih.gov
Atomic Charges: The partial charges on each atom, indicating the polarity of the bonds. The oxygen atoms of the hydroxyl and isopropoxy groups are expected to carry significant negative charge, while the hydroxyl proton and the carbons attached to oxygen will be partially positive.
Donor-Acceptor Interactions: NBO analysis can quantify stabilizing interactions, such as hyperconjugation. A key interaction would be the donation of electron density from a lone pair on one oxygen atom into the antibonding orbital (σ) of an adjacent bond (e.g., n_O -> σ_C-C or n_O -> σ*_O-H). researchgate.net This is particularly important for analyzing the intramolecular hydrogen bond. nih.gov
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO: The HOMO is likely to be localized on the oxygen atoms, specifically their non-bonding lone pair orbitals. This indicates that the molecule will act as a nucleophile or electron donor from these sites, for example, in coordinating to a metal cation.
LUMO: The LUMO is typically a σ* antibonding orbital, likely associated with the C-O or O-H bonds. This orbital would accept electrons in reactions where the molecule acts as an electrophile.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov
Interactive Data Table: Hypothetical NBO Charges for this compound
| Atom | Description | Natural Charge (e) |
| O1 | Hydroxyl Oxygen | -0.75 |
| H1 | Hydroxyl Hydrogen | +0.48 |
| C1 | Carbon bonded to -OH | +0.25 |
| C2 | Carbon bonded to -OPr | +0.35 |
| O2 | Isopropoxy Oxygen | -0.68 |
Note: This data is illustrative and represents plausible results from an NBO calculation.
Future Directions and Emerging Research for 1r,2r 2 Isopropoxycyclopentan 1 Ol
Development of Novel and Efficient Synthetic Routes for (1R,2R)-2-isopropoxycyclopentan-1-ol
The accessibility of this compound is paramount for its widespread application. Future research will likely focus on developing stereoselective, high-yielding, and sustainable synthetic pathways. The logical and cost-effective starting material is (±)-trans-1,2-cyclopentanediol, which is commercially available. sigmaaldrich.com From this precursor, two primary strategies could be envisioned.
One promising approach involves the kinetic resolution of racemic trans-1,2-cyclopentanediol, followed by a regioselective etherification. Biocatalytic methods, such as lipase-catalyzed kinetic resolution, are particularly attractive due to their high enantioselectivity and environmentally benign nature. mdpi.commdpi.com Enzymes like Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia lipase could be screened for their efficacy in selectively acylating one enantiomer of the diol, allowing for the separation of the desired (1R,2R)-enantiomer. mdpi.com The subsequent challenge lies in the regioselective protection of one hydroxyl group as an isopropyl ether, which would require careful selection of reagents and reaction conditions to avoid etherification of both hydroxyls.
A second strategy would begin with the asymmetric dihydroxylation of cyclopentene (B43876) to directly yield enantiopure (1R,2R)-cyclopentane-1,2-diol. This would be followed by the same critical regioselective isopropoxylation step. Comparing these potential routes highlights a trade-off between the directness of asymmetric dihydroxylation and the potential sustainability of enzymatic resolution.
| Parameter | Route A: Enzymatic Resolution Pathway | Route B: Asymmetric Dihydroxylation Pathway |
|---|---|---|
| Starting Material | (±)-trans-1,2-Cyclopentanediol | Cyclopentene |
| Key Chiral Step | Enzymatic Kinetic Resolution (EKR) | Asymmetric Dihydroxylation |
| Potential Advantages | Use of cheap racemic starting material; sustainable biocatalysis; high enantiomeric excess (ee) often achievable. | Fewer overall steps; direct formation of the desired enantiomer. |
| Potential Challenges | Maximum theoretical yield of 50%; requires efficient separation of enantiomers; regioselectivity of subsequent etherification. | Requires expensive chiral ligands and stoichiometric oxidants; regioselectivity of subsequent etherification. |
Expanded Scope of this compound in Diverse Asymmetric Transformations
The structure of this compound is well-suited for its use as a chiral auxiliary. wikipedia.org This established strategy involves temporarily incorporating the chiral molecule into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com Future research should investigate the efficacy of this compound as an auxiliary in a range of fundamental carbon-carbon bond-forming reactions.
Key transformations to explore include:
Asymmetric Aldol (B89426) Reactions: By forming a chiral enolate, the auxiliary could control the stereoselective addition to aldehydes, a cornerstone of organic synthesis. youtube.com
Asymmetric Alkylations: Attachment to a ketone or carboxylic acid derivative could facilitate the diastereoselective introduction of alkyl groups at the α-position.
Asymmetric Cycloadditions: In reactions like the Diels-Alder reaction, the auxiliary could be attached to the dienophile to control the facial selectivity of the cycloaddition.
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its subsequent removal without causing racemization. wikipedia.org Research efforts would focus on optimizing reaction conditions and developing mild cleavage protocols to recover the desired enantiopure product and recycle the auxiliary.
| Asymmetric Reaction | Substrate Type | Projected Diastereomeric Excess (d.e.) | Potential Advantages over Existing Auxiliaries |
|---|---|---|---|
| Aldol Addition | Propionyl Imide | >95% | Potentially unique stereochemical bias due to the five-membered ring conformation. |
| Alkylation | Enolate of Acetic Acid Ester | >90% | Improved solubility profile from the isopropoxy group. |
| Diels-Alder Reaction | Acrylate Ester | >98% | Rigid cyclopentane (B165970) backbone may offer superior facial shielding. |
Integration of this compound Derivatives into Catalytic Cycles as Ligands or Organocatalysts
Beyond stoichiometric use as an auxiliary, a major area of emerging research is the application of this compound and its derivatives in catalytic systems.
Chiral Ligands for Asymmetric Catalysis: The 1,2-diol motif is a privileged scaffold for the design of chiral ligands for transition metal catalysis. nih.gov The free hydroxyl group of this compound can be readily functionalized to create a range of bidentate ligands. For instance, conversion of the alcohol to a phosphine (B1218219), amine, or N,N'-dioxide would yield P,O- or N,O-type ligands. acs.org These ligands could be complexed with various metals (e.g., rhodium, iridium, palladium, copper, zinc) to catalyze a wide array of asymmetric reactions, including hydrogenations, C-H functionalizations, and conjugate additions. researchgate.netnih.gov The rigid cyclopentane framework is expected to create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.
Organocatalysis: Chiral diols themselves can serve as effective organocatalysts. nih.gov They can activate electrophiles, such as ketones and imines, towards nucleophilic attack through hydrogen bonding interactions. A particularly promising area is the in-situ formation of chiral boronate esters by reacting the diol with boronic acids or their derivatives. thieme-connect.com These chiral Lewis acids could then catalyze reactions like asymmetric allylations or reductions with high stereocontrol. nih.gov
| Catalyst Type | Derivative | Target Reaction | Metal (if applicable) |
|---|---|---|---|
| Chiral Ligand | Phosphino-alcohol (P,O-Ligand) | Asymmetric Hydrogenation | Rhodium, Iridium |
| Chiral Ligand | Amino-alcohol (N,O-Ligand) | Asymmetric Transfer Hydrogenation | Ruthenium |
| Organocatalyst | Parent Diol | Asymmetric Allylboration of Ketones | N/A (with Boronate esters) |
Exploration of Bio-inspired and Sustainable Synthetic Approaches
Modern synthetic chemistry increasingly emphasizes the development of environmentally friendly and sustainable methods. Research into this compound should align with these principles. As mentioned previously, biocatalysis represents a powerful tool for the enantioselective synthesis of the molecule itself. nih.gov The use of whole-cell biocatalysts or isolated enzymes like lipases for kinetic resolution or desymmetrization of meso-precursors can reduce reliance on heavy metals and hazardous reagents. mdpi.comrwth-aachen.deresearchgate.net
Furthermore, the application of this chiral molecule in bio-inspired catalytic systems is a compelling future direction. This could involve using the compound as a chiral scaffold in the development of artificial metalloenzymes or employing it as a catalyst in aqueous media to mimic enzymatic transformations. Such approaches not only enhance sustainability but can also unlock novel reactivity and selectivity.
Application in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates
The ultimate test for any new chiral tool is its successful application in the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. researchgate.netscielo.org.mx The stereochemical control offered by this compound, whether as an auxiliary, ligand, or organocatalyst, could be pivotal in synthetic routes toward targets where chirality is crucial for biological activity. mdpi.com
For example, the asymmetric aldol reactions controlled by this auxiliary could be a key step in building the polyketide backbone of macrolide antibiotics. numberanalytics.com Similarly, its use in catalytic asymmetric hydrogenations could establish critical stereocenters in the synthesis of alkaloids or terpenoids. The development of efficient methods to produce chiral intermediates is of paramount importance to the pharmaceutical industry. nih.gov The application of this novel chiral building block could streamline the synthesis of active pharmaceutical ingredients (APIs), potentially leading to more efficient and cost-effective manufacturing processes for new medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
